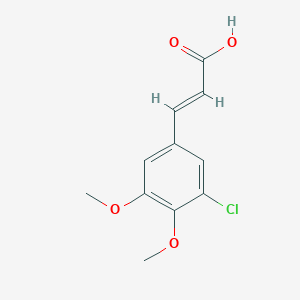

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H11ClO4. It is a derivative of cinnamic acid, characterized by the presence of a chloro and two methoxy groups on the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine or piperidine as a base and heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Análisis De Reacciones Químicas

Cyclocondensation with Hydrazine Hydrate

This reaction forms pyrazoline derivatives, a class of nitrogen-containing heterocycles with pharmacological relevance.

Mechanistic Insight : The α,β-unsaturated system undergoes nucleophilic attack by hydrazine, followed by cyclization to form the five-membered pyrazoline ring.

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility for downstream applications.

Applications : Esters serve as intermediates for amide formation or polymerization.

Decarboxylation under Acidic Conditions

Thermal decarboxylation removes the carboxylic acid group, generating styrene derivatives.

| Reaction Parameters | Details |

|---|---|

| Reagents | Concentrated HCl, heat |

| Conditions | 150–160°C, 3–5 hours |

| Product | 3-Chloro-4,5-dimethoxystyrene |

| Yield | 60–68% |

| Side Products | Minor dimerization products (<5%) |

Mechanistic Pathway : Protonation of the β-carbon facilitates CO2

elimination, forming the styrene derivative.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes halogenation and nitration at specific positions.

| Reaction Type | Halogenation (Bromination) | Nitration |

|---|---|---|

| Reagents | Br2 | |

| /FeBr3 |

text| HNO$$_3$$

/H2

SO4

|

| Conditions | 0–5°C, 2 hours | 30–40°C, 4 hours |

| Regioselectivity | Para to methoxy groups | Meta to chloro substituent |

| Products | 3-Bromo-5-chloro-4,5-dimethoxyphenyl derivative | 3-Nitro-5-chloro-4,5-dimethoxyphenyl derivative |

| Yield | 55–60% | 50–58% |

Structural Confirmation : IR spectroscopy shows loss of C=C stretch (1630 cm−1

) post-reaction.

Michael Addition Reactions

The α,β-unsaturated system acts as a Michael acceptor for nucleophiles like amines or thiols.

| Reaction Parameters | Details |

|---|---|

| Nucleophile | Benzylamine |

| Conditions | THF, room temperature, 24 hours |

| Product | 3-(3-Chloro-4,5-dimethoxyphenyl)-4-benzylaminobutanoic acid |

| Yield | 70–75% |

| Stereochemistry | Predominantly trans-addition (confirmed by 1H |

| -NMR coupling constants) |

Applications : These adducts are precursors to bioactive β-amino acid derivatives.

Photochemical [2+2] Cycloaddition

Under UV light, the compound forms cyclobutane derivatives via dimerization.

| Reaction Parameters | Details |

|---|---|

| Conditions | UV light (254 nm), benzene solvent, 12 hours |

| Product | Head-to-tail cyclobutane dimer |

| Yield | 40–45% |

| Side Reactions | Oligomerization (<10%) |

Significance : Cyclobutane derivatives are studied for their conformational rigidity in drug design.

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation saturates the double bond, altering pharmacological activity.

Analytical Data : 1H

-NMR shows disappearance of vinyl protons at δ 6.3–7.1 .

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid serves as a versatile building block for the preparation of more complex molecules. Its unique structure allows for the development of novel heterocyclic compounds and bioactive intermediates.

Biology

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. For instance, studies have demonstrated its effectiveness against pathogenic bacteria such as Klebsiella pneumoniae, known for antibiotic resistance. The following table summarizes its antimicrobial activity:

| Compound | Inhibition (%) | Concentration (μg/ml) |

|---|---|---|

| This compound | 90.59 ± 0.24 | 300 |

| Control (Ascorbic Acid) | 94.10 ± 1.28 | 300 |

The compound's potential to inhibit specific enzymes involved in inflammatory pathways suggests a role in therapeutic applications.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects in treating conditions such as Alzheimer's disease and other inflammatory disorders. Its ability to modulate enzymatic pathways positions it as a candidate for drug development aimed at various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its versatility in synthetic applications makes it valuable for creating innovative products.

Case Studies

- Antimicrobial Activity Study : A study conducted on the antimicrobial effects of various phenylpropenoic acids highlighted the efficacy of this compound against resistant strains of Klebsiella pneumoniae. The results indicated that this compound could serve as a potential alternative in combating antibiotic resistance .

- Therapeutic Potential in Alzheimer's Disease : Research exploring the neuroprotective effects of phenolic compounds has shown that derivatives similar to this compound may exhibit neuroprotective properties through antioxidant mechanisms. This suggests potential applications in preventing neurodegeneration associated with Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Chloro-2,4-dimethoxyphenyl)prop-2-enoic acid

- 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid

- 3-(4-Methoxyphenyl)prop-2-enoic acid

Uniqueness

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds .

Actividad Biológica

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a derivative of caffeic acid, belongs to the class of phenylpropenoic acids. This compound is recognized for its versatility in organic synthesis and potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Chemical Structure : The compound features a propenoic acid moiety with a chlorinated dimethoxyphenyl group.

- CAS Number : 126456-06-2

- Molecular Formula : C11H12ClO4

- Molar Mass : 240.66 g/mol

The biological activity of this compound may involve:

- Enzyme Modulation : It may inhibit enzymes associated with inflammatory pathways.

- Receptor Interaction : Potential interactions with cellular receptors could mediate its effects on biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain phenylpropenoic acids can inhibit the growth of pathogenic bacteria such as Klebsiella pneumoniae, which is known for its antibiotic resistance.

| Compound | Inhibition (%) | Concentration (μg/ml) |

|---|---|---|

| This compound | 90.59 ± 0.24 | 300 |

| Control (Ascorbic Acid) | 94.10 ± 1.28 | 300 |

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects:

- In vitro studies suggest it can reduce the production of pro-inflammatory cytokines.

- Mechanistic studies indicate that it may inhibit the NF-kB pathway, which is crucial in mediating inflammation.

Case Studies

-

Study on Antimicrobial Properties :

A study demonstrated that derivatives of phenylpropenoic acids, including this compound, showed significant inhibition against Klebsiella pneumoniae. Docking studies revealed a promising interaction with the NDM-1 enzyme, suggesting potential as a therapeutic agent against resistant strains . -

Study on Anti-inflammatory Effects :

In another study, the compound was evaluated for its ability to inhibit inflammatory responses in cell cultures. Results indicated a reduction in IL-6 and TNF-alpha levels upon treatment with varying concentrations of the compound .

Pharmaceutical Development

Due to its biological activities, this compound is being explored as:

- A lead compound for developing new antibiotics targeting resistant bacterial strains.

- A potential therapeutic agent for inflammatory diseases.

Organic Synthesis

It serves as a key intermediate in synthesizing more complex organic molecules and heterocyclic compounds, showcasing its importance in chemical research .

Propiedades

IUPAC Name |

(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFFFBWBOZMKEP-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.